molecular formula C12H18N2O2S B6693454 Tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate

Tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate

Cat. No.: B6693454
M. Wt: 254.35 g/mol
InChI Key: KCUUYHIXLLKBIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate is an organic compound that features a tert-butyl ester group, a sulfanyl linkage, and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-methyl-2-mercaptopyrimidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group of the pyrimidine displaces the bromine atom on the propanoate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfanyl and ester groups. It may also serve as a probe to investigate the biological activity of pyrimidine derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the pyrimidine ring can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-methylpyrimidin-2-yl)carbamate
  • Tert-butyl 3-(4-methylpyrimidin-2-yl)acetate
  • Tert-butyl 3-(4-methylpyrimidin-2-yl)propanoate

Uniqueness

Tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and biological activity compared to its analogs. The sulfanyl group can participate in redox reactions and form covalent bonds with target proteins, enhancing its potential as a versatile chemical tool in research and industry.

Properties

IUPAC Name

tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-9-5-7-13-11(14-9)17-8-6-10(15)16-12(2,3)4/h5,7H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUUYHIXLLKBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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